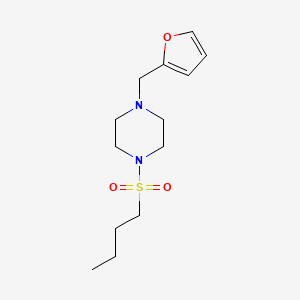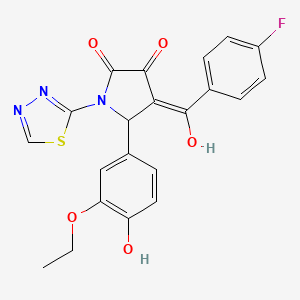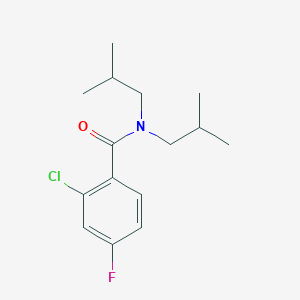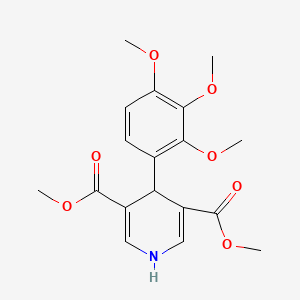![molecular formula C16H21F3N2O3 B5378717 N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5378717.png)
N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent inhibitor of several enzymes and has been found to have potential therapeutic applications in various diseases. In
Mécanisme D'action
N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide inhibits the activity of HDACs by binding to the active site of the enzyme, preventing the deacetylation of histones and other proteins. This leads to increased acetylation of histones, which alters the chromatin structure and gene expression. N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide also inhibits the activity of PRMTs and LSD1, which are involved in protein methylation and demethylation, respectively. These effects on epigenetic regulation make N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide a promising therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth in animal models, and improve cognitive function in mouse models of Alzheimer's disease. N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has also been found to have anti-inflammatory effects and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide is its potency as an inhibitor of several enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on other cellular processes may complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide. One area of interest is its potential therapeutic applications in cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration of N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide for these diseases. Another area of interest is the development of more selective inhibitors of HDACs and other enzymes targeted by N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide. This could lead to more effective and less toxic therapeutic agents. Finally, research on the mechanisms of N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide's anti-inflammatory and antioxidant effects could lead to the development of new treatments for inflammation-related diseases.
Méthodes De Synthèse
The synthesis of N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide involves the reaction of 4-methoxybenzylamine with 3-(2-trifluoromethylmorpholin-4-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide product can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs), protein arginine methyltransferases (PRMTs), and lysine-specific demethylase 1 (LSD1). These enzymes play critical roles in various cellular processes, including gene expression, chromatin remodeling, and epigenetic regulation.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-23-13-4-2-12(3-5-13)10-20-15(22)6-7-21-8-9-24-14(11-21)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWLRSDCAZPMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)


![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)



![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)

![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)

![3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378725.png)